

Tricyclazole-d3 chemical structure and properties

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Compound of Interest		
Compound Name:	Tricyclazole-d3	
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An In-depth Technical Guide to Tricyclazole-d3

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Tricyclazole-d3**, with a particular focus on its use in analytical research. This document is intended for researchers, scientists, and professionals in the fields of drug development and analytical chemistry.

Introduction

Tricyclazole-d3 is the deuterium-labeled analogue of Tricyclazole, a systemic fungicide widely used to control rice blast disease caused by the fungus Magnaporthe oryzae. The parent compound, Tricyclazole, functions by inhibiting the biosynthesis of melanin, a pigment essential for the structural integrity of the fungal appressoria, thereby preventing host penetration.

The incorporation of deuterium atoms into the Tricyclazole molecule makes **Tricyclazole-d3** an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods. Its near-identical chemical and physical properties to the unlabeled analyte, combined with its distinct mass, allow it to serve as an ideal internal standard for accurate and precise measurements of Tricyclazole residues in various matrices.

Chemical Structure and Properties

Tricyclazole-d3 is structurally identical to Tricyclazole, with the exception of the three hydrogen atoms on the methyl group being replaced by deuterium atoms.



Chemical Structure:

• IUPAC Name: 8-(trideuteriomethyl)-[1][2][3]triazolo[3,4-b][1][4]benzothiazole

Molecular Formula: C₉D₃H₄N₃S

SMILES: [2H]C([2H])([2H])c1cccc2sc3nncn3c12

• InChI: InChI=1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-5-10-11-9(12)13-7/h2-5H,1H3/i1D3

Physicochemical Properties

The physicochemical properties of **Tricyclazole-d3** are expected to be very similar to those of its unlabeled counterpart, Tricyclazole. The following table summarizes the key properties of Tricyclazole.

Property	Value	Reference
Molecular Weight	192.255 g/mol	
Appearance	White to off-white solid	[2][5]
Melting Point	187-188 °C	[4][5]
Boiling Point	275 °C at 760 mmHg	[4]
Water Solubility	1.6 g/L (at 25 °C)	[4][5]
logP (Octanol/Water Partition Coefficient)	1.70	[4]
Unlabeled CAS Number	41814-78-2	

Mechanism of Action of Parent Compound (Tricyclazole)

Tricyclazole is a specific inhibitor of the dihydroxynaphthalene (DHN)-melanin biosynthesis pathway in fungi.[1] Melanin is crucial for the structural rigidity of the appressoria, which are specialized infection structures used by fungi to penetrate the host plant's cuticle. By inhibiting this pathway, Tricyclazole prevents the formation of functional appressoria, thereby halting the



infection process. Specifically, Tricyclazole inhibits the reductase enzymes involved in the conversion of 1,3,6,8-tetrahydroxynaphthalene to scytalone and 1,3,8-trihydroxynaphthalene to vermelone.[1]



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DHN-Melanin Biosynthesis Pathway Inhibition by Tricyclazole.

Experimental Protocols Conceptual Synthesis of Tricyclazole-d3

A specific, detailed synthesis protocol for **Tricyclazole-d3** is not readily available in the public domain, as it is primarily a commercially available analytical standard. However, a plausible synthetic route can be conceptualized based on the known synthesis of Tricyclazole and general methods for isotopic labeling. The key step is the introduction of a deuterated methyl group.

One potential approach involves the synthesis of a suitable precursor to which a trideuteromethyl group can be attached. Alternatively, a precursor already containing a methyl group could undergo hydrogen-deuterium exchange. For instance, methods for the deuteration of aromatic methyl groups often involve harsh conditions, so a more targeted synthesis is likely employed. This could involve using a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in the final steps of the synthesis of the Tricyclazole backbone. A review of methods for site-selective trideuteromethylation provides various strategies that could be adapted for this purpose.[6]

Use of Tricyclazole-d3 as an Internal Standard in LC-MS/MS Analysis



The primary application of **Tricyclazole-d3** is as an internal standard for the quantification of Tricyclazole in various samples, such as agricultural products and environmental matrices. The following is a representative protocol for the analysis of Tricyclazole in a rice matrix using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS.

4.2.1. Materials and Reagents

- Tricyclazole analytical standard
- Tricyclazole-d3 internal standard
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Anhydrous magnesium sulfate (MgSO₄)
- Sodium chloride (NaCl)
- · Primary secondary amine (PSA) sorbent
- C18 sorbent
- Homogenizer
- Centrifuge
- LC-MS/MS system

4.2.2. Sample Preparation (QuEChERS)

- Weigh 10 g of a homogenized rice sample into a 50 mL centrifuge tube.
- Add 10 mL of water and vortex for 1 minute.
- Spike the sample with a known concentration of **Tricyclazole-d3** internal standard solution.



- Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
- Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex immediately for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.
- Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
- Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

4.2.3. LC-MS/MS Conditions

- Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by reequilibration.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μL
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:

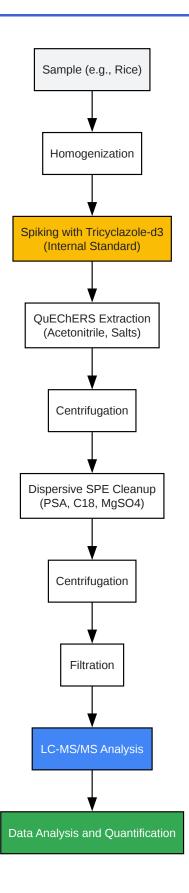


- Tricyclazole: Precursor ion [M+H]⁺ m/z 190.2 → Product ions (e.g., m/z 163.1, 136.1)
- Tricyclazole-d3: Precursor ion [M+H]⁺ m/z 193.2 → Product ions (e.g., m/z 166.1, 139.1)
- Other parameters such as collision energy and declustering potential should be optimized for the specific instrument.

4.2.4. Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the Tricyclazole MRM transition to the peak area of the **Tricyclazole-d3** internal standard MRM transition against the concentration of the Tricyclazole calibration standards. The concentration of Tricyclazole in the unknown samples is then determined from this calibration curve.





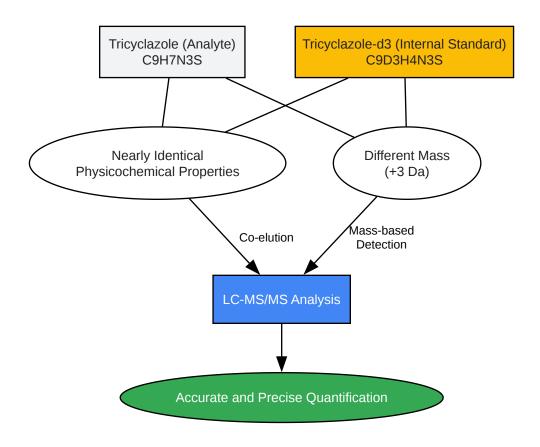
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Workflow for the analysis of Tricyclazole using Tricyclazole-d3 as an internal standard.



Logical Relationship and Application

The fundamental relationship between Tricyclazole and **Tricyclazole-d3** is that of an analyte and its stable isotope-labeled internal standard. This relationship is pivotal for achieving high accuracy and precision in quantitative analytical methods.



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Logical relationship of **Tricyclazole-d3** as an internal standard.

Conclusion

Tricyclazole-d3 is an essential analytical tool for the accurate quantification of the fungicide Tricyclazole. Its properties as a stable isotope-labeled internal standard make it indispensable for researchers in food safety, environmental monitoring, and agricultural science. This guide has provided a detailed overview of its chemical characteristics, the mechanism of action of its parent compound, and a representative analytical protocol, underscoring its significance in modern analytical chemistry.



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